6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline
Overview
Description
6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline class. This compound features a benzene ring attached via a methoxy group at the 7th position and a benzyloxy group at the 6th position, with a methyl group at the 1st position. Its molecular structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline has shown promise in biological research, particularly in the study of neuroactive compounds. Its derivatives have been investigated for their potential effects on neurotransmitter systems.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. Research has focused on their use as antipsychotic and antidepressant agents, given their structural similarity to naturally occurring neurotransmitters.
Industry: The compound's unique properties make it valuable in the development of new materials and industrial processes. Its derivatives are used in the production of dyes, pigments, and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core One common approach is the Biltz synthesis, which involves the reaction of benzyl chloride with a suitable amine under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding quinones or hydroquinones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents at specific positions on the molecule.
Mechanism of Action
The mechanism by which 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate neurotransmitter pathways, leading to changes in neuronal activity. The compound may bind to receptors or enzymes involved in neurotransmitter synthesis and release, thereby influencing biological processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the benzyloxy and methoxy groups.
6-hydroxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline: Similar structure but with a hydroxyl group instead of a benzyloxy group.
7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline: Lacks the benzyloxy group at the 6th position.
Uniqueness: 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline stands out due to its combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-1-methyl-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-16-11-17(20-2)18(10-15(16)8-9-19-13)21-12-14-6-4-3-5-7-14/h3-7,10-11,13,19H,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTYEKZPTDVMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OCC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347528 | |
Record name | 6-(Benzyloxy)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51745-26-7 | |
Record name | 6-(Benzyloxy)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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